molecular formula C12H16ClNO3 B2931909 Tert-butyl 4-amino-2-chloro-3-methoxybenzoate CAS No. 2248360-19-0

Tert-butyl 4-amino-2-chloro-3-methoxybenzoate

Cat. No.: B2931909
CAS No.: 2248360-19-0
M. Wt: 257.71
InChI Key: XIPUXPUNMZWCKG-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-chloro-3-methoxybenzoate is an organic compound with a complex structure that includes a tert-butyl ester, an amino group, a chloro substituent, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-chloro-3-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-amino-2-chloro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-chloro-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Tert-butyl 4-amino-2-chloro-3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-2-chlorobenzoate
  • Tert-butyl 4-amino-3-methoxybenzoate
  • Tert-butyl 4-amino-2-methoxybenzoate

Uniqueness

Tert-butyl 4-amino-2-chloro-3-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring differentiates it from other similar compounds, potentially leading to unique applications and properties .

Properties

IUPAC Name

tert-butyl 4-amino-2-chloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-6-8(14)10(16-4)9(7)13/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPUXPUNMZWCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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